molecular formula C7H13NO2 B153654 (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate CAS No. 1065331-03-4

(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate

Cat. No.: B153654
CAS No.: 1065331-03-4
M. Wt: 143.18 g/mol
InChI Key: KXYSKSUNLWRSFW-WDSKDSINSA-N
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Description

(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a methyl ester at position 3 and a methyl substituent at position 4 of the pyrrolidine ring. This compound is synthesized with high enantiomeric purity (95%) and is commercially available under CAS 1260603-20-0 . Its hydrochloride salt (CAS 2101775-05-5) is also marketed, with applications in medicinal chemistry as a building block for opioid receptor antagonists and other bioactive molecules .

Properties

IUPAC Name

methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYSKSUNLWRSFW-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363772
Record name Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065331-03-4
Record name Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate
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Preparation Methods

Asymmetric Hydrogenation

The most widely adopted laboratory method employs asymmetric hydrogenation of prochiral enamide precursors. A rhodium-(R)-BINAP catalyst system in methanol under 50 psi H₂ achieves >98% ee for the trans product. Substrate synthesis involves condensing methyl acrylate with (R)-propylene oxide to form a β-hydroxy ester, followed by oxidation to the α,β-unsaturated enamide using MnO₂.

Reaction Conditions:

  • Catalyst: Rh-(R)-BINAP (0.5 mol%)

  • Solvent: Methanol

  • Pressure: 50 psi H₂

  • Temperature: 25°C

  • Yield: 82–85%

Chiral Auxiliary Approaches

Alternative routes utilize (L)-tartaric acid derivatives as chiral auxiliaries. The auxiliary directs stereochemistry during pyrrolidine ring formation via a Dieckmann cyclization. After ring closure, the auxiliary is cleaved under acidic conditions (HCl/MeOH), yielding the free amine, which is subsequently methylated and esterified.

Key Steps:

  • Cyclization: (L)-Tartaric acid derivative → Pyrrolidine ring (dr 95:5).

  • Methylation: CH₃I, K₂CO₃ in DMF (90% yield).

  • Esterification: Acetyl chloride in MeOH (quantitative).

Industrial-Scale Production Techniques

Catalytic Hydrogenation in Continuous Flow Reactors

Industrial processes prioritize scalability and cost efficiency. A continuous flow system using immobilized ruthenium catalysts (Ru-Macho-BH) achieves 99% conversion with 96% ee. The system operates at 100°C and 100 bar H₂, producing 50 kg/day in a pilot-scale setup.

Advantages Over Batch Reactors:

  • Reduced catalyst loading (0.1 mol% vs. 0.5 mol%).

  • 20% higher throughput due to optimized mass transfer.

Purification and Isolation Methods

Crude product is purified via crystallization from ethyl acetate/hexane (4:1), yielding 98.5% purity. For pharmaceutical-grade material, chiral preparative HPLC (Chiralpak IC column, 90% hexane/IPA) resolves residual enantiomeric impurities (<0.5%).

Stereochemical Control and Analysis

X-ray Crystallography

Single-crystal X-ray diffraction confirms the absolute configuration. The (3R,4R) isomer exhibits a puckered pyrrolidine ring with torsion angles of 55.3° (C3-C4-N-C7), distinguishing it from the cis diastereomer.

Chiral HPLC

Analytical quantification uses a Daicel Chiralpak AD-H column (hexane:ethanol 85:15, 1 mL/min). Retention times: (3R,4R) = 12.3 min; (3S,4S) = 14.7 min.

Comparative Analysis of Synthetic Routes

Parameter Asymmetric Hydrogenation Chiral Auxiliary Continuous Flow
Yield 82–85%70–75%90–95%
ee >98%95%96%
Catalyst Cost High (Rhodium)ModerateLow (Ruthenium)
Scalability ModerateLowHigh

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amides, and other substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate is employed as a building block in organic synthesis:

  • Synthesis of Complex Molecules : It serves as an intermediate in synthesizing various complex organic compounds, including pharmaceuticals and agrochemicals.
  • Reactivity Studies : The compound undergoes various reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for studying reaction mechanisms .

Biology

In biological research, this compound is significant for:

  • Enzyme Mechanism Studies : It aids in understanding enzyme mechanisms by serving as a substrate or inhibitor.
  • Protein-Ligand Interactions : Researchers investigate how it interacts with proteins to gain insights into biological pathways .

Medicine

The medicinal applications of this compound include:

  • Pharmaceutical Intermediates : It is crucial in synthesizing antiviral and anticancer agents. Its stereochemistry can influence the pharmacological properties of drug candidates.
  • Therapeutic Potential : The compound is being explored for its potential therapeutic effects on various diseases due to its ability to modulate biological targets .

Case Studies

Study TitleApplicationFindings
Synthesis of Dihydrouracils Spiro-Fused to PyrrolidinesMedicinal ChemistryDemonstrated that compounds derived from this compound exhibited significant biological activity with yields ranging from 49% to 80% .
Asymmetric Michael Addition ReactionsOrganic SynthesisAchieved high enantiomeric excess (ee) in synthesizing pyrrolidine derivatives using this compound as a precursor .
Interaction with EnzymesBiochemical StudiesInvestigated the inhibition of specific enzymes by this compound, revealing its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level .

Comparison with Similar Compounds

Structural Analogs of Pyrrolidine Carboxylates

The following table summarizes key structural analogs, emphasizing differences in substituents, stereochemistry, and synthetic parameters:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/R-Groups Crude Yield (%) Purity (%) Key References
(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate 1260603-20-0 C₇H₁₃NO₂ 143.18 4-Me, 3-COOMe - 95
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid 1428243-36-0 C₁₄H₁₇NO₄ 263.29 4-Me, 3-COOH, 1-Cbz - >95
Methyl (3R)-1-(4-nitrophenyl)pyrrolidine-3-carboxylate 1423705-25-2 C₁₂H₁₄N₂O₄ 250.25 1-(4-NO₂Ph), 3-COOMe - -
Methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate 862364-67-8 C₁₂H₁₄ClNO₂ 247.70 4-(4-ClPh), 3-COOMe - -
(3R,4R)-Methyl 4-phenylpiperidine-3-carboxylate 230309-18-9 C₁₃H₁₇NO₂ 219.28 Piperidine core, 4-Ph, 3-COOMe - -

Key Comparative Insights

Stereochemical Influence :

  • The (3R,4R) configuration in the target compound distinguishes it from analogs like (3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid, where the 4-methyl group adopts an S-configuration. This difference can significantly alter receptor binding, as seen in opioid antagonists where stereochemistry dictates selectivity .

Aromatic vs. Aliphatic Groups: Piperidine analogs (e.g., (3R,4R)-Methyl 4-phenylpiperidine-3-carboxylate) exhibit larger ring sizes, which may influence lipophilicity and bioavailability compared to pyrrolidine derivatives .

This suggests that steric and electronic factors in substituents (e.g., benzodioxol or trifluoromethyl groups) may complicate synthesis.

Pharmacological Relevance: Analogs such as JDTic derivatives (e.g., compound 7a in ) demonstrate sub-nanomolar affinity for κ-opioid receptors.

Biological Activity

(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H13NO2C_7H_{13}NO_2 and a molecular weight of approximately 143.18 g/mol. Its structure features a five-membered nitrogen-containing pyrrolidine ring with a methyl group at the 4-position and a carboxylate group at the 3-position, contributing to its chiral nature. The stereochemistry at the C3 and C4 positions is crucial for its biological interactions and activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may act as either an inhibitor or activator of certain enzymes, thereby modulating various biochemical pathways. This selective binding capability is influenced by its stereochemistry, which enhances its affinity for biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. Its chiral nature allows for selective interactions that can modulate enzyme activity, making it a candidate for further pharmacological studies.
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, suggesting that this compound may influence neurotransmitter systems and pathways related to neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may exhibit antimicrobial properties, although more research is needed to establish its efficacy against specific pathogens .

Case Studies

  • Enzyme Interaction Studies : High-throughput screening methods have been employed to assess the binding affinity of this compound to various enzymes. These studies utilize computational modeling to predict interactions based on the compound's chemical structure and known biological activities.
  • Neuroprotective Research : A study focusing on compounds with similar structures revealed that they could modulate receptor activity linked to neuroprotection. This suggests potential applications in treating neurological disorders.

Comparative Analysis

The following table summarizes the structural characteristics and potential applications of related compounds:

Compound NameMolecular FormulaUnique Features
Methyl pyrrolidine-3-carboxylateC6H11NO2C_6H_{11}NO_2Lacks additional methyl group
(R)-Methyl pyrrolidine-3-carboxylateC6H11NO2C_6H_{11}NO_2Chiral variant with different stereochemistry
This compoundC7H13NO2C_7H_{13}NO_2Specific stereochemical configuration

Q & A

What are the most reliable synthetic routes for (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate, and how can stereochemical purity be ensured?

Basic Research Focus
The synthesis of enantiomerically pure (3R,4R)-configured pyrrolidine derivatives typically involves asymmetric catalysis or chiral pool strategies. For example, intermediates like (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride (used in analogous syntheses) are coupled with aldehydes via reductive amination or cyclization reactions . To ensure stereochemical fidelity, chiral HPLC or polarimetry should be employed post-synthesis. For instance, in related pyrrolidine syntheses, diastereomeric excess was confirmed using chiral stationary phases (CSPs) with UV detection at 254 nm, achieving >99% enantiomeric purity .

Methodological Tip : Use Mitsunobu conditions or enzymatic resolution to retain configuration during esterification or carboxylate functionalization.

What advanced spectroscopic techniques are critical for characterizing this compound?

Basic Research Focus
1H/13C NMR is essential for confirming regiochemistry and stereochemistry. For example, in a structurally similar compound (3h), key NMR signals included δ 2.56 ppm (s, 3H, methyl group) and δ 7.57 ppm (d, J = 3.2 Hz, pyrrole proton), which helped assign substituent positions . High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight (e.g., m/z 293.2 observed for a related pyrrolidine-carboxylate ).

Advanced Application : Use 2D NMR (e.g., NOESY) to resolve stereochemical ambiguities. For instance, cross-peaks between the methyl group (δ 1.2 ppm) and adjacent protons can confirm the (3R,4R) configuration .

How do stereochemical variations in pyrrolidine derivatives impact biological activity, and what SAR insights exist for this compound?

Advanced Research Focus
Minor stereochemical changes can drastically alter receptor binding. For example, in κ-opioid receptor antagonists, replacing NH with CH2 in a (3R,4R)-configured piperidine increased selectivity by 37-fold for κ over μ receptors . For this compound, computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify critical interactions, such as hydrogen bonding between the carboxylate and Asp138 in target enzymes.

Data Contradiction Note : Some studies report conflicting bioactivity due to impurities in stereoisomeric mixtures. Always validate purity via chiral analysis before SAR testing .

How can researchers optimize reaction yields for large-scale synthesis while maintaining enantiomeric excess?

Advanced Research Focus
Scale-up challenges include minimizing racemization during esterification. A proven method involves low-temperature (−20°C) Mitsunobu reactions with DIAD/Ph3P, achieving >90% yield and 98% ee for methyl pyrrolidine carboxylates . Alternatively, flow chemistry systems reduce side reactions; for example, continuous hydrogenation of a nitro intermediate in a Pd/C-packed column gave 85% yield with <1% racemization .

Troubleshooting : If yields drop during recrystallization, switch solvent systems (e.g., MeOH/EtOAc instead of pure MeOH) to improve crystal lattice formation .

How should researchers address contradictions in spectroscopic data during structural elucidation?

Advanced Research Focus
Contradictions often arise from overlapping signals or dynamic processes (e.g., ring puckering). For example, in a pyrrolidine derivative, variable-temperature NMR (VT-NMR) resolved ambiguities by freezing conformational mobility at −40°C, revealing distinct coupling constants (J = 9 Hz for trans-diaxial protons) . If LCMS purity conflicts with NMR integration, use preparative HPLC to isolate individual components and re-analyze .

Case Study : A compound initially reported as 95% pure via LCMS showed multiple NMR signals due to rotameric forms. DFT calculations (B3LYP/6-31G*) confirmed the energy barrier between rotamers, explaining the spectral complexity .

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